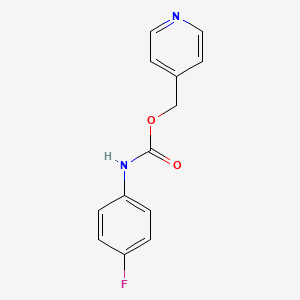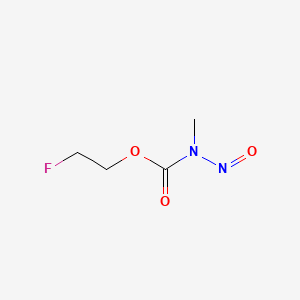
3-Biphenylacetic acid, 4'-chloro-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 4’-chloro-5-fluoro- is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an acetic acid group attached to one of the phenyl rings, and chlorine and fluorine substituents on the other phenyl ring. The molecular formula of this compound is C14H10ClFO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-fluoro- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of a hydrogen atom with another substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine may yield chlorinated biphenyl derivatives, while oxidation may produce carboxylic acids or ketones .
Applications De Recherche Scientifique
3-Biphenylacetic acid, 4’-chloro-5-fluoro- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-fluoro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-5-pentoxy-: This compound has a similar biphenyl core but with different substituents, leading to variations in its chemical and physical properties.
3-Biphenylacetic acid, 4’-chloro-: This compound lacks the fluorine substituent, which may affect its reactivity and applications.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine substituents on the biphenyl core. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
75852-62-9 |
|---|---|
Formule moléculaire |
C14H10ClFO2 |
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
FSIYMCRJTJQYEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)






![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)



![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
